Carbostyril, 3-bromo-4-methyl-

Overview

Description

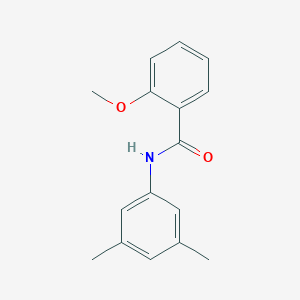

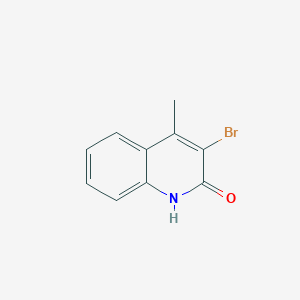

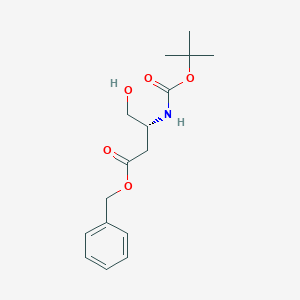

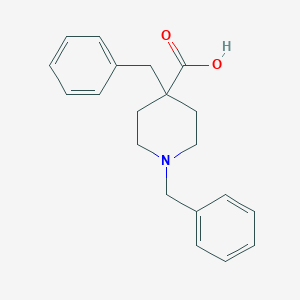

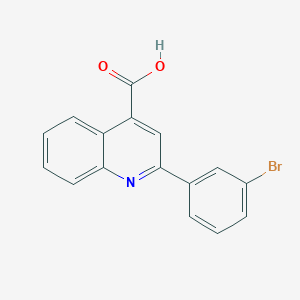

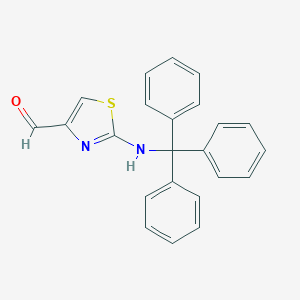

Carbostyril, 3-bromo-4-methyl-, also known as 3-Bromo-4-methyl-carbostyril, is a chemical compound with the molecular formula C10H8BrNO . It is a derivative of carbostyril, a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methyl-carbostyril is characterized by the presence of a bromine atom, a methyl group, and a carbostyril core . The exact stereochemistry is represented by the SMILES stringCC1=C(Br)C(=O)NC2=CC=CC=C12 .

Scientific Research Applications

Carbostyril, 3-bromo-4-methyl- has been studied for its potential applications in scientific research. For example, the compound has been studied for its potential to act as a catalyst in the synthesis of various pharmaceuticals and other compounds. Additionally, the compound has been studied for its potential to act as an inhibitor of various enzymes and proteins, which could be useful for studying the mechanisms of various biological processes.

Mechanism of Action

Mode of Action

It has been suggested that carbostyril compounds may have a mode of action similar to that of 2,4,6-trichlorophenoxyacetic acid, an antiauxin . This suggests that Carbostyril, 3-bromo-4-methyl- may interact with its targets to inhibit certain physiological processes, although the exact mechanisms remain to be elucidated .

Result of Action

Carbostyril compounds have been found to display a remarkable promoting effect on the root growth of young plants .

Advantages and Limitations for Lab Experiments

The use of Carbostyril, 3-bromo-4-methyl- in lab experiments has several advantages, including its ability to act as an inhibitor of various enzymes and proteins, and its potential to be used as an anti-inflammatory agent. However, the compound also has some limitations, such as its low solubility in water, which can make it difficult to use in experiments. Additionally, the compound is toxic in high concentrations, and should be handled with care.

Future Directions

The potential applications of Carbostyril, 3-bromo-4-methyl- are still being explored, and there are several potential future directions for research. For example, the compound could be studied for its potential to be used as a therapeutic agent for various diseases and conditions. Additionally, the compound could be studied for its potential to be used as an anti-cancer agent. Additionally, the compound could be studied for its potential to be used as a catalyst in the synthesis of various pharmaceuticals and other compounds. Finally, the compound could be studied for its potential to act as an inhibitor of various enzymes and proteins, which could be useful for studying the mechanisms of various biological processes.

Synthesis Methods

Carbostyril, 3-bromo-4-methyl- is synthesized through a condensation reaction between 2-bromo-4-methyl-2-butanol and ethyl formate, using an acid catalyst such as hydrochloric acid. This reaction produces a mixture of the desired compound, as well as some by-products. The mixture is then purified through column chromatography to obtain the pure compound.

Safety and Hazards

According to the safety data sheet for a similar compound, 3-Bromo-4-methylpyridine, it is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Properties

IUPAC Name |

3-bromo-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATONPIUAJAKDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191223 | |

| Record name | Carbostyril, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37778-22-6 | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037778226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbostyril, 3-bromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-methyl-carbostyril | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR4WL7429E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B183987.png)